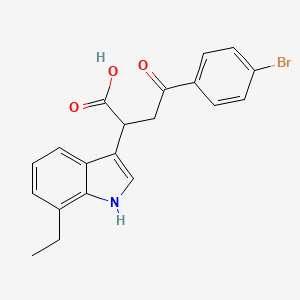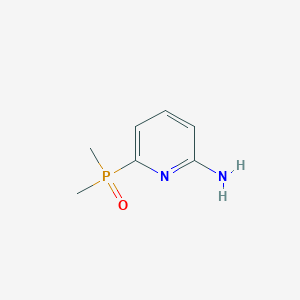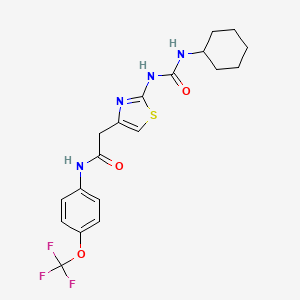![molecular formula C12H17ClN2O3S B2812551 2-Chloro-N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]acetamide CAS No. 2411268-43-2](/img/structure/B2812551.png)
2-Chloro-N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]acetamide is an organic compound with the molecular formula C12H17ClN2O3S It is a derivative of acetamide and contains a chloro group, a dimethylsulfamoyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]acetamide typically involves the reaction of 3-(dimethylsulfamoyl)phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroethylamine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new amides or thioethers.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-dimethylacetamide: A related compound with similar structural features but different functional groups.
3-(Dimethylsulfamoyl)phenylacetic acid: A precursor in the synthesis of 2-Chloro-N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]acetamide.
N-(3-Dimethylsulfamoylphenyl)acetamide: Another structurally related compound with potential biological activity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro group allows for versatile substitution reactions, while the dimethylsulfamoyl group provides potential for interactions with biological targets.
Properties
IUPAC Name |
2-chloro-N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-9(14-12(16)8-13)10-5-4-6-11(7-10)19(17,18)15(2)3/h4-7,9H,8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPDEZNZWUFRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)N(C)C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(dimethylsulfamoyl)-N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2812470.png)
![N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2812473.png)
![(E)-N-[(5-Cyclopropyl-2-fluorophenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2812476.png)
![N4-BENZYL-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE](/img/structure/B2812477.png)


![Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B2812481.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2812483.png)

![3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2812488.png)
![3-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid](/img/structure/B2812489.png)
![2-(4-methoxyphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile](/img/structure/B2812490.png)

